2-Amino-2-cyclopropylpropanenitrile: A Technical Guide to Synthesis, Properties, and Application
2-Amino-2-cyclopropylpropanenitrile: A Technical Guide to Synthesis, Properties, and Application
An In-depth Technical Guide for Researchers
Abstract: This technical guide provides a comprehensive overview of 2-Amino-2-cyclopropylpropanenitrile, a unique α-aminonitrile featuring the medicinally significant cyclopropyl moiety. While specific experimental data for this compound is scarce in public literature, this document synthesizes established chemical principles and data from analogous structures to offer a predictive and practical resource for researchers. We will cover its core physicochemical properties, a detailed protocol for its likely synthesis via the Strecker reaction, expected spectroscopic signatures for characterization, and its potential applications in the field of drug discovery. This guide is intended for professionals in chemical research and pharmaceutical development, offering insights grounded in the principles of organic and medicinal chemistry.
Introduction: The Strategic Value of the Cyclopropyl Moiety in α-Aminonitriles
In the landscape of modern drug discovery, the design of small molecules with optimized pharmacological profiles is paramount. α-Aminonitriles are exceptionally valuable synthetic intermediates, serving as direct precursors to α-amino acids, diamines, and various nitrogen-containing heterocycles.[1][2] Their importance is rooted in the classic Strecker synthesis, one of the most atom-economical and versatile methods for creating amino acid precursors.[3][4]
The subject of this guide, 2-Amino-2-cyclopropylpropanenitrile, incorporates a particularly valuable structural motif: the cyclopropyl group. This small, strained ring is not merely a structural curiosity; it is a strategic tool employed by medicinal chemists to confer a range of desirable properties upon a drug candidate.[5] Key advantages of incorporating a cyclopropyl ring include:
-
Enhanced Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in typical alkyl chains. This higher bond dissociation energy makes the group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, potentially increasing a drug's half-life.[5][6]
-
Improved Potency and Binding: The rigid, planar nature of the cyclopropyl ring acts as a conformational restraint, locking a molecule into a bioactive conformation. This can lead to a more favorable entropic contribution to binding affinity for a biological target.[5][7]
-
Modulation of Physicochemical Properties: The cyclopropyl group can be used as a bioisosteric replacement for other groups like gem-dimethyl or vinyl moieties to fine-tune properties such as lipophilicity and pKa, thereby optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5]
-
Reduced Off-Target Effects: By improving the conformational fit to the intended target, the cyclopropyl group can help minimize binding to other proteins, reducing the risk of side effects.[5][8]
Therefore, 2-Amino-2-cyclopropylpropanenitrile represents a valuable building block for creating novel amino acids and peptidomimetics that harness these benefits for next-generation therapeutics.[9][10]
Molecular Structure and Physicochemical Properties
Table 1: Predicted Physicochemical Properties of 2-Amino-2-cyclopropylpropanenitrile
| Property | Predicted Value / Characteristic | Rationale / Comments |
| IUPAC Name | 2-Amino-2-cyclopropylpropanenitrile | Standard nomenclature rules. |
| CAS Number | 37024-73-0[12] | Tentative, based on limited supplier data. |
| Molecular Formula | C₆H₁₀N₂ | Derived from the chemical structure. |
| Molecular Weight | 110.16 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to light-yellow liquid or low-melting solid | Typical for small aminonitriles. |
| Boiling Point | Estimated 180-200 °C | Extrapolated from similar structures. Subject to decomposition. |
| Melting Point | Estimated < 25 °C | Likely a liquid or low-melting solid at room temperature. |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, Chloroform, DMSO). Slightly soluble in water. | The amino and nitrile groups confer polarity, but the hydrocarbon structure limits high water solubility. |
| pKa (of NH₃⁺) | Estimated 7.5 - 8.5 | Typical for α-aminonitriles, influenced by the electron-withdrawing nitrile group. |
Synthesis and Purification
The most direct and established method for preparing α-aminonitriles is the Strecker synthesis .[13][14] This one-pot, three-component reaction combines a ketone, an amine source (ammonia), and a cyanide source.[1][2]
Proposed Synthetic Workflow: Strecker Reaction
The synthesis of 2-Amino-2-cyclopropylpropanenitrile would logically proceed from cyclopropyl methyl ketone, ammonia, and a cyanide donor like trimethylsilyl cyanide (TMSCN).
Caption: Proposed workflow for the Strecker synthesis of 2-Amino-2-cyclopropylpropanenitrile.
Detailed Experimental Protocol
Disclaimer: This protocol is a predictive model based on established literature procedures for similar compounds.[1][2] It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Cyanide compounds are highly toxic.
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar, add cyclopropyl methyl ketone (1.0 eq).
-
Solvent and Amine Source: Dissolve the ketone in methanol (approx. 0.5 M concentration). Add a solution of ammonia in methanol (7N, 1.2 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.
-
Cyanide Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add trimethylsilyl cyanide (TMSCN, 1.1 eq) dropwise via syringe over 15 minutes.
-
Expert Insight: TMSCN is often preferred over KCN or HCN as it is less basic and often gives cleaner reactions with fewer side products.[1] The reaction is exothermic and slow addition is crucial for safety and yield.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography to yield the pure 2-Amino-2-cyclopropylpropanenitrile.
Spectroscopic Characterization
Confirming the identity and purity of the synthesized product is critical. The following are the expected spectroscopic signatures.
Infrared (IR) Spectroscopy
-
N-H Stretch: A medium to weak doublet (for the primary amine) is expected in the range of 3300-3400 cm⁻¹ .
-
C-H Stretch (Aliphatic/Cyclopropyl): Strong absorptions are expected just below 3000 cm⁻¹ . The C-H bonds of the cyclopropyl ring may show a characteristic peak slightly above 3000 cm⁻¹.
-
C≡N Stretch (Nitrile): A sharp, medium-intensity peak is expected in the range of 2220-2260 cm⁻¹ . The absence of a strong C=O peak from the starting ketone (around 1715 cm⁻¹) is a key indicator of a successful reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive structural information.[15]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Group | ¹H NMR (Predicted δ, Multiplicity, Integration) | ¹³C NMR (Predicted δ) | Rationale |
| Cyclopropyl CH₂ | 0.4 - 0.8 ppm (m, 4H) | 5 - 15 ppm | The highly shielded protons and carbons of the cyclopropyl ring appear far upfield. |
| Cyclopropyl CH | 1.0 - 1.4 ppm (m, 1H) | 15 - 25 ppm | The methine proton of the cyclopropyl group. |
| Methyl (CH₃) | ~1.5 ppm (s, 3H) | 20 - 30 ppm | A singlet since there are no adjacent protons for coupling. |
| Amine (NH₂) | 1.8 - 2.5 ppm (s, broad, 2H) | N/A | A broad singlet that is exchangeable with D₂O. Chemical shift can vary with concentration. |
| Quaternary C | N/A | 50 - 60 ppm | The carbon atom bonded to the amino, nitrile, methyl, and cyclopropyl groups. |
| Nitrile (C≡N) | N/A | 120 - 125 ppm | The characteristic chemical shift for a nitrile carbon. |
-
Expert Insight: Running a DEPT-135 experiment would be valuable. It would show the cyclopropyl CH₂ carbons as negative signals, the cyclopropyl CH and methyl C as positive signals, and the quaternary and nitrile carbons as absent, confirming the assignments.[16]
Chemical Reactivity and Stability
Hydrolysis to α-Amino Acid
The most significant reaction of α-aminonitriles is their hydrolysis to the corresponding α-amino acid.[13][17] This is typically achieved under either acidic or basic conditions, proceeding through an intermediate amide.
Caption: Hydrolysis pathway of 2-Amino-2-cyclopropylpropanenitrile to its corresponding amino acid.
This reactivity makes the title compound a direct and valuable precursor to 2-Amino-2-cyclopropylpropanoic acid , a non-proteinogenic amino acid with high potential for incorporation into peptidomimetics.[7]
Stability and Storage
-
Stability: α-Aminonitriles can be susceptible to decomposition, particularly in the presence of strong acids or bases, or at elevated temperatures. They can potentially revert to their starting components (ketone, ammonia, cyanide) under certain conditions.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., in a refrigerator) to minimize degradation.
Conclusion and Future Outlook
2-Amino-2-cyclopropylpropanenitrile stands as a promising yet underexplored building block for medicinal chemistry. Its synthesis is readily achievable through the robust and well-understood Strecker reaction.[18] The true value of this compound lies in its dual functionality: the reactive nitrile group allows for conversion into a novel, conformationally constrained amino acid, while the embedded cyclopropyl ring offers a proven strategy for enhancing the drug-like properties of a parent molecule.[8][19] This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically deploy this compound in the rational design of new therapeutic agents.
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